Dibutyroylphosphatidylcholine, dl-
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Overview
Description
Dibutyroylphosphatidylcholine, dl- is a synthetic phospholipid with the molecular formula C16H32NO8P. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is a derivative of phosphatidylcholine, where the fatty acid chains are replaced with butyryl groups. Dibutyroylphosphatidylcholine, dl- is known for its water solubility and is often used in scientific research to study lipid behavior and membrane dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyroylphosphatidylcholine, dl- can be synthesized through a series of chemical reactions involving the esterification of phosphatidylcholine with butyric acid. The process typically involves the following steps:
Esterification: Phosphatidylcholine is reacted with butyric acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure dibutyroylphosphatidylcholine, dl-.
Industrial Production Methods
In an industrial setting, the production of dibutyroylphosphatidylcholine, dl- involves large-scale esterification reactors where phosphatidylcholine and butyric acid are continuously fed into the reactor. The reaction is catalyzed by an acid catalyst, and the product is continuously removed and purified using industrial-scale chromatography or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
Dibutyroylphosphatidylcholine, dl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphatidylcholine derivatives with oxidized butyryl groups.
Hydrolysis: In the presence of water and an acid or base catalyst, dibutyroylphosphatidylcholine, dl- can undergo hydrolysis to yield phosphatidylcholine and butyric acid.
Substitution: The butyryl groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Substitution: Transesterification reactions typically use catalysts such as sodium methoxide (NaOCH3) or lipases.
Major Products Formed
Oxidation: Oxidized phosphatidylcholine derivatives.
Hydrolysis: Phosphatidylcholine and butyric acid.
Substitution: Phosphatidylcholine derivatives with different acyl groups.
Scientific Research Applications
Dibutyroylphosphatidylcholine, dl- has a wide range of applications in scientific research:
Chemistry: It is used to study lipid behavior, membrane dynamics, and lipid-protein interactions.
Biology: This compound is employed in the study of cell membranes, lipid metabolism, and signal transduction pathways.
Medicine: Dibutyroylphosphatidylcholine, dl- is used in drug delivery systems, particularly in the formulation of liposomes and lipid nanoparticles.
Mechanism of Action
Dibutyroylphosphatidylcholine, dl- exerts its effects by integrating into lipid bilayers and altering membrane properties. It can form micelles with a hydrophobic core, which can encapsulate lipophilic drugs, enhancing their solubility and bioavailability. The compound interacts with membrane proteins and lipids, influencing membrane fluidity and permeability. These interactions can modulate various cellular processes, including signal transduction and membrane trafficking .
Comparison with Similar Compounds
Similar Compounds
Dimyristoylphosphatidylcholine (DMPC): A phospholipid with myristoyl groups instead of butyryl groups.
Dipalmitoylphosphatidylcholine (DPPC): A phospholipid with palmitoyl groups.
Dioleoylphosphatidylcholine (DOPC): A phospholipid with oleoyl groups.
Uniqueness
Dibutyroylphosphatidylcholine, dl- is unique due to its short butyryl chains, which confer higher water solubility compared to other phospholipids with longer fatty acid chains. This property makes it particularly useful in studies involving lipid behavior in aqueous environments and in the formulation of drug delivery systems .
Properties
CAS No. |
63119-35-7 |
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Molecular Formula |
C16H32NO8P |
Molecular Weight |
397.40 g/mol |
IUPAC Name |
2,3-di(butanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3 |
InChI Key |
QIJYAMAPPUXBSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC |
Origin of Product |
United States |
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